molecular formula C14H8F4O3 B6410063 4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261984-51-3

4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6410063
CAS RN: 1261984-51-3
M. Wt: 300.20 g/mol
InChI Key: YFQFBEXEXBSMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid (4-FTHPBA) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of about 191°C and a molecular weight of 300.2 g/mol. 4-FTHPBA is a fluorinated derivative of hydroxybenzoic acid and is used in a variety of synthetic reactions and as a starting material in the production of pharmaceuticals.

Scientific Research Applications

4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95% has a wide range of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, such as antimalarial agents, antibiotics, and anti-inflammatory drugs. It is also used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and thromboxanes. 4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95% has been used in studies of the effects of fluorinated compounds on the environment and in studies of the biodegradation of fluorinated compounds.

Mechanism of Action

4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95% has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the synthesis of prostaglandins and thromboxanes. 4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95% binds to the active site of COX-2, blocking its activity and preventing the synthesis of these compounds.
Biochemical and Physiological Effects
4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain cancer cell lines in vitro. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95% has been shown to reduce the levels of certain inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, in animal models.

Advantages and Limitations for Lab Experiments

4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize in high yields. It is also relatively non-toxic and has been shown to have anti-inflammatory and analgesic effects. The main limitation of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95% is that it is a relatively new compound and there is still much to be learned about its effects in vivo.

Future Directions

The potential applications of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95% are still being explored. Further research is needed to understand its effects on human physiology and its potential as a therapeutic agent. Additional studies are also needed to explore its potential as an inhibitor of other enzymes and its effects on other inflammatory mediators. Additionally, further research is needed to explore its potential as a starting material in the synthesis of other fluorinated compounds. Finally, research is needed to explore its potential use as an environmental pollutant and its biodegradation.

Synthesis Methods

4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid, 95% can be synthesized by the reaction of 4-fluoro-3-trifluoromethylphenol with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere of nitrogen or argon and is heated to a temperature of 180-190°C. The reaction is typically complete in 1-2 hours and yields a product with a purity of 95%.

properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-11-4-2-7(5-10(11)14(16,17)18)8-1-3-9(13(20)21)12(19)6-8/h1-6,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQFBEXEXBSMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691847
Record name 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-51-3
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-3-hydroxy-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261984-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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